

ACT-387042 experimental variability and controls

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Compound of Interest

Compound Name: ACT-387042

Cat. No.: B15584688

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Technical Support Center: ACT-387042

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ACT-387042**.

Overview

ACT-387042 is a novel bacterial topoisomerase inhibitor with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and penicillin- and fluoroquinolone-resistant *Streptococcus pneumoniae*.^[1] It functions by inhibiting both DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication and repair.^{[2][3]}

Chemical Properties:

Property	Value
CAS Number	1229514-11-7 ^[4]
Molecular Formula	C23H26FN5O4S ^[4]
Molecular Weight	487.55 ^[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ACT-387042**?

A1: **ACT-387042** is a novel bacterial topoisomerase inhibitor (NBTI). It targets and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV.^{[2][3]} These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. By inhibiting these enzymes, **ACT-387042** disrupts DNA synthesis, leading to bacterial cell death.

Q2: What is the spectrum of activity for **ACT-387042**?

A2: **ACT-387042** demonstrates potent activity against a range of Gram-positive bacteria. This includes clinically significant resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and penicillin- and fluoroquinolone-resistant *Streptococcus pneumoniae*.^{[1][5]}

Q3: How should I prepare and store **ACT-387042** for in vitro experiments?

A3: For in vitro assays, **ACT-387042** should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh dilutions for each experiment. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters of **ACT-387042** from preclinical studies?

A4: In a neutropenic murine thigh infection model, the 24-hour free-drug area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio (fAUC/MIC) was identified as the PK/PD index that best correlates with efficacy.^[5] The following table summarizes key PK/PD data from this model.^{[1][5]}

Parameter	<i>S. aureus</i>	<i>S. pneumoniae</i>
Protein Binding	88%	88%
fAUC/MIC for Net Stasis	43	10
fAUC/MIC for 1-log Kill	~100	~21

Troubleshooting Guides

In Vitro Susceptibility Testing (e.g., MIC Determination)

Issue	Potential Cause(s)	Recommended Solution(s)
Inconsistent MIC values	<ul style="list-style-type: none">- Inoculum density variability.- Improper serial dilutions.- Contamination of bacterial culture.	<ul style="list-style-type: none">- Standardize inoculum to 0.5 McFarland.- Use calibrated pipettes and verify dilution calculations.- Perform quality control with reference strains.
No bacterial growth in positive control	<ul style="list-style-type: none">- Inactive bacterial stock.- Incorrect growth medium or conditions.	<ul style="list-style-type: none">- Use a fresh bacterial culture.- Verify the appropriate medium, temperature, and incubation time.
Precipitation of ACT-387042 in media	<ul style="list-style-type: none">- Poor solubility at the tested concentration.- Interaction with media components.	<ul style="list-style-type: none">- Ensure the final DMSO concentration is low (typically $\leq 1\%$).- Test solubility in different broths (e.g., Mueller-Hinton).

In Vivo Murine Thigh Infection Model

Issue	Potential Cause(s)	Recommended Solution(s)
High variability in bacterial burden	- Inconsistent inoculum injection.- Variation in the neutropenic state of mice.	- Ensure precise intramuscular injection technique.- Standardize the cyclophosphamide administration protocol for neutropenia induction.[1]
Unexpected animal mortality	- Toxicity of the compound at high doses.- Severe infection overwhelming the host.	- Conduct a maximum tolerated dose (MTD) study.- Ensure the bacterial inoculum is within the range used in published studies (e.g., $10^{6.7}$ to $10^{8.3}$ CFU/ml).[1]
Discrepancy between in vitro and in vivo results	- Poor drug exposure at the site of infection.- Protein binding affecting free drug concentration.	- Perform pharmacokinetic studies to determine plasma and tissue concentrations.- Consider the impact of protein binding (88% for ACT-387042) on free drug levels.[1][5]

Experimental Protocols & Methodologies

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is recommended. Briefly, prepare serial twofold dilutions of **ACT-387042** in cation-adjusted Mueller-Hinton broth. Add a standardized bacterial inoculum (approximately 5×10^5 CFU/mL) to each well. Incubate at 35-37°C for 18-24 hours. The MIC is the lowest concentration of **ACT-387042** that completely inhibits visible bacterial growth.

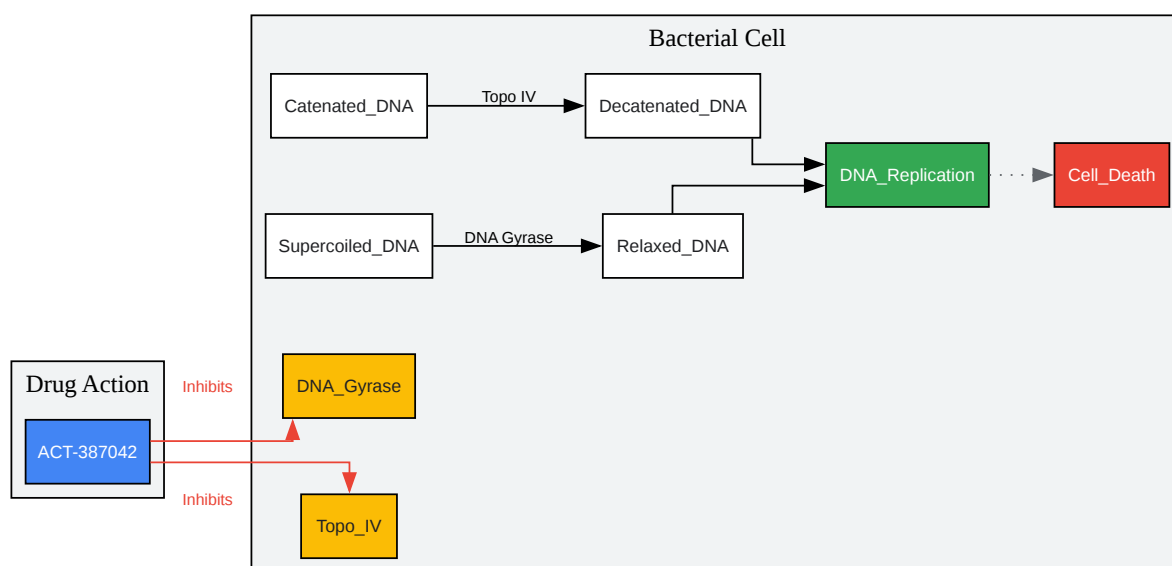
Neutropenic Murine Thigh Infection Model

- Induction of Neutropenia: Administer cyclophosphamide to mice to induce a neutropenic state. A common regimen is 150 mg/kg intraperitoneally on day -4 and 100 mg/kg on day -1 relative to infection.[1]

- Infection: Inoculate the thigh muscle of anesthetized mice with a logarithmic-phase culture of the test organism (e.g., *S. aureus* or *S. pneumoniae*). The typical inoculum volume is 0.1 mL with a bacterial concentration ranging from $10^{6.7}$ to $10^{8.3}$ CFU/mL.[1]
- Drug Administration: Administer **ACT-387042** subcutaneously at various doses 2 hours post-infection.[1]
- Assessment of Bacterial Burden: At 24 hours post-treatment, euthanize the mice, homogenize the thigh tissue, and determine the number of viable bacteria (CFU) by plating serial dilutions on appropriate agar.[1]

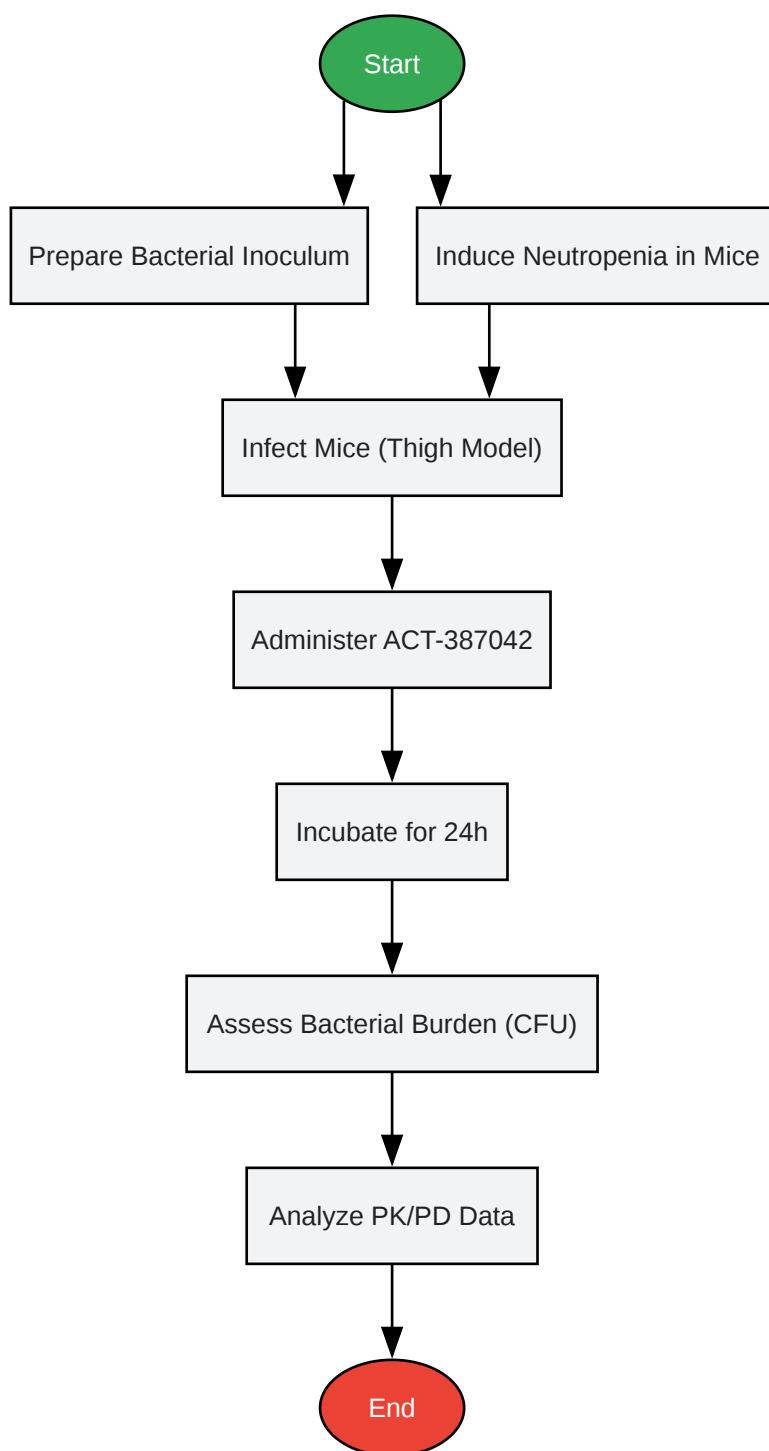
Visualizations

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of **ACT-387042** via inhibition of bacterial topoisomerases.



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Caption: Workflow for the neutropenic murine thigh infection model.

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References

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